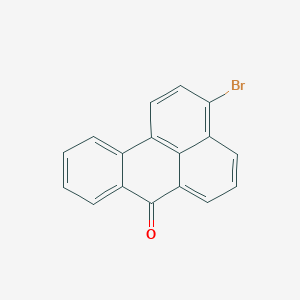

3-Bromobenzanthrone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13976. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benz(a)Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromobenzo[b]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrO/c18-15-9-8-11-10-4-1-2-5-12(10)17(19)14-7-3-6-13(15)16(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVECFEIAZAKUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058860 | |

| Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-96-9 | |

| Record name | 3-Bromobenzanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromobenzanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7H-Benz[de]anthracen-7-one, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenz[de]anthracen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOBENZANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DH9916FNO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromobenzanthrone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromobenzanthrone, a synthetic aromatic ketone and a key intermediate in the dye industry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its known biological activities, with a focus on its role in inducing oxidative stress and its potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. All quantitative data is presented in structured tables for clarity, and a detailed experimental protocol for its synthesis is provided. A mandatory visualization of a key signaling pathway is included using the DOT language for Graphviz.

Introduction

This compound (CAS No. 81-96-9) is a halogenated derivative of benzanthrone, a polycyclic aromatic hydrocarbon.[1][2] It primarily serves as a crucial intermediate in the manufacturing of various vat and disperse dyes.[3][4] Due to its chemical structure, a substituted aromatic ketone, this compound and its derivatives have been investigated for various applications, including the preparation of near-infrared fluorescent dyes.[4] However, concerns regarding the toxicological profile of benzanthrone and its halogenated derivatives have also been raised, necessitating a deeper understanding of their biological interactions.[5] This guide aims to consolidate the available technical information on this compound to support further research and development.

Chemical and Physical Properties

This compound is a yellow, needle-like crystalline solid at room temperature.[6] Its core structure consists of a benz[de]anthracen-7-one skeleton with a bromine atom substituted at the 3-position.

General and Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 81-96-9 | [1][2] |

| Molecular Formula | C₁₇H₉BrO | [1][2] |

| Molecular Weight | 309.16 g/mol | [1] |

| Appearance | Yellow needle-like crystals or brown to green powder | [6] |

| Melting Point | 164-166 °C | [6] |

| Boiling Point | 483.0 ± 14.0 °C (Predicted) | [6] |

| Density | 1.4294 g/cm³ (Rough Estimate) | [6] |

| Water Solubility | Log10WS: -6.11 (Predicted) | [7] |

| Octanol/Water Partition Coefficient | LogPoct/wat: 4.86 (Predicted) | [7] |

| Storage Temperature | Room Temperature | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of publicly available spectra for the pure compound is limited, data for its derivatives and related compounds provide valuable insights.

-

Infrared (IR) Spectroscopy: The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[8] Key absorptions are expected for the C=O (ketone) stretching, C-Br stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): The NIST WebBook also contains the electron ionization mass spectrum of this compound.[2][9]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a known procedure for the bromination of benzanthrone.

Materials:

-

Benzanthrone

-

Glacial Acetic Acid

-

Bromine

-

Water

-

Chlorobenzene

-

Methanol

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, add 11.5 g of benzanthrone to a mixture of 184 g of glacial acetic acid and 23 g of water.

-

With continuous stirring, slowly add a solution of 11.2 g of bromine in 20.5 g of glacial acetic acid dropwise to the benzanthrone suspension.

-

Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 5.5 hours.

-

Allow the mixture to cool, which will result in the precipitation of the crude product.

-

Filter the precipitated crystals and wash them thoroughly with water.

-

Dry the crude this compound.

-

For purification, recrystallize the crude product from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol. This should yield approximately 10.52 g of purified this compound.

Biological Activity and Signaling Pathways

The biological effects of benzanthrone and its derivatives, including this compound, have been a subject of toxicological studies. Research indicates that these compounds can induce oxidative stress and may interact with specific cellular signaling pathways.

Oxidative Stress and Hepatotoxicity

A comparative study on the effects of benzanthrone and this compound in guinea pigs revealed that both compounds can induce oxidative stress.[5] this compound, in particular, was shown to cause a significant depletion of hepatic free sulfhydryl content and a substantial enhancement of lipid peroxidation.[5] Furthermore, it led to a decrease in cytochrome P-450 content and phase I enzymes, while phase II enzymes were significantly increased.[5] These findings suggest that this compound can disrupt the integrity of cellular membranes and impair hepatic xenobiotic metabolism, with evidence pointing towards a greater toxic potential than its non-brominated counterpart.[5]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Polycyclic aromatic hydrocarbons and their halogenated derivatives are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes encoding for drug-metabolizing enzymes and other cellular processes. Benzanthrone has been shown to act as a ligand for AhR, leading to the modulation of melanogenic signaling pathways and inducing hyperpigmentation.[12]

Given that this compound is a halogenated aromatic hydrocarbon, it is plausible that it also interacts with the AhR signaling pathway. Activation of AhR by a ligand like this compound would lead to its translocation to the nucleus, dimerization with the AhR Nuclear Translocator (ARNT), and subsequent binding to Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This can trigger a cascade of events, including the induction of cytochrome P450 enzymes (e.g., CYP1A1), which are involved in the metabolic activation of xenobiotics, and potentially leading to the generation of reactive oxygen species (ROS) and cellular damage.

The following diagram illustrates the hypothesized activation of the AhR signaling pathway by this compound.

References

- 1. This compound | C17H9BrO | CID 6696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Comparative effect of benzanthrone and this compound on hepatic xenobiotic metabolism and anti-oxidative defense system in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 81-96-9 [m.chemicalbook.com]

- 5. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound (CAS 81-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. The carbon-13 NMR spectra of benzanthrone and its derivatives (1982) | A. Vaidyanathan | 10 Citations [scispace.com]

- 11. N′-(3-Bromo-7-oxo-7H-benzo[de]anthracen-9-yl)-N,N-dimethylimidoformamide [mdpi.com]

- 12. Aryl Hydrocarbon Receptor Activation Contributes to Benzanthrone-Induced Hyperpigmentation via Modulation of Melanogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromobenzanthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzanthrone is a synthetic aromatic ketone and a brominated derivative of benzanthrone. It serves as a crucial intermediate in the synthesis of various dyes and pigments, particularly vat dyes.[1] Its extended polycyclic aromatic structure imparts unique photophysical properties, making its derivatives subjects of interest in the field of fluorescent materials.[2] From a toxicological perspective, like its parent compound benzanthrone, this compound has been studied for its effects on biological systems, including its role in inducing oxidative stress and interacting with metabolic pathways. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and known biological interactions.

Physical and Chemical Properties

This compound typically appears as yellow needle-like crystals or a powder ranging in color from pale green to brown.[3] It is a stable compound under standard conditions.

General and Physical Properties

The key physical and identifying properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 81-96-9 | [3] |

| Molecular Formula | C₁₇H₉BrO | [3] |

| Molecular Weight | 309.16 g/mol | [3] |

| Appearance | Yellow needle-like crystals; Pale green to brown powder | [3] |

| Melting Point | 164-166 °C | [3] |

| Boiling Point | 483.0 ± 14.0 °C (Predicted) | [3] |

| Solubility | While quantitative data is limited, it is soluble in organic solvents like acetic acid, chlorobenzene, and nitrobenzene. | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

| Spectroscopy | Data | Reference(s) |

| Mass Spectrum (EI) | The NIST WebBook provides the mass spectrum, showing characteristic isotopic patterns for a bromine-containing compound. | [4] |

| Infrared (IR) Spectrum | The gas-phase IR spectrum is available on the NIST WebBook. Key absorptions would include C=O stretching for the ketone and C-H and C=C stretching for the aromatic system. | [4] |

| UV-Vis Absorption | As a polycyclic aromatic ketone, it is expected to absorb in the UV-visible region. Derivatives show absorption maxima that are solvent-dependent (solvatochromism). | [5] |

| ¹H NMR | A predicted spectrum would show complex multiplets in the aromatic region (approx. 7.0-9.0 ppm) due to the nine aromatic protons. | |

| ¹³C NMR | A predicted spectrum would show 17 distinct signals for the aromatic carbons, with the carbonyl carbon appearing significantly downfield (approx. >180 ppm). The carbon attached to the bromine would be influenced by the heavy atom effect. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the direct bromination of benzanthrone.

Protocol 1: Bromination in Acetic Acid

-

Materials: Benzanthrone, Bromine, Acetic Acid, Water, Chlorobenzene, Methanol.

-

Procedure:

-

A mixture of 11.5 g of benzanthrone, 184 g of acetic acid, and 23 g of water is prepared with stirring.

-

A solution of 11.2 g of bromine in 20.5 g of acetic acid is added dropwise to the benzanthrone mixture.

-

The entire mixture is then heated with stirring to 100°C for 5.5 hours.

-

During the reaction, this compound precipitates as crystals.

-

After cooling, the precipitated crystals are filtered and washed thoroughly with water.

-

The crude product is then dried.

-

Purification is achieved by recrystallization from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol to yield the final product.

-

Protocol 2: Bromination in an Inert Organic Solvent

-

Materials: Benzanthrone, Nitrobenzene, Iodine, Bromine, Sulfuryl Chloride.

-

Procedure:

-

To a solution of 1 part of iodine in 600 parts of nitrobenzene, 100 parts of benzanthrone is added under agitation.

-

80 parts of bromine are added to the suspension, and the mixture is stirred for 2 hours at ambient temperature.

-

100 parts of sulfuryl chloride are then added, and the mixture is stirred for an additional 18 hours.

-

The reaction mixture is gradually warmed to 55°C and held for 2 hours to complete the bromination.

-

After the reaction is complete, the mixture is cooled to 20-25°C and the product is isolated by filtration.

-

Characterization Workflow

A standard workflow for the characterization of synthesized this compound is depicted below.

Biological Activity and Signaling

This compound has been shown to exert significant biological effects, primarily related to hepatotoxicity and the induction of oxidative stress.

Interaction with Hepatic Xenobiotic Metabolism

Studies in animal models have demonstrated that this compound interacts with the cytochrome P450 (CYP450) enzyme system, a critical pathway for metabolizing foreign compounds (xenobiotics).[6]

-

Inhibition of Phase I Enzymes: Treatment with this compound leads to a decrease in the total content of cytochrome P-450.[6] Specifically, it inhibits the activity of Phase I enzymes such as ethoxyresorufin-O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH).[6]

-

Induction of Phase II Enzymes: Conversely, it causes a substantial increase in the activity of Phase II detoxification enzymes, including quinone reductase and glutathione-S-transferase (GST).[6]

Induction of Oxidative Stress

A primary mechanism of this compound toxicity is the generation of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[6]

-

Depletion of Antioxidants: It causes a significant depletion of endogenous non-enzymatic antioxidants, including a marked reduction in hepatic free sulfhydryl content (glutathione) and ascorbic acid (Vitamin C).[6]

-

Lipid Peroxidation: The depletion of antioxidants is accompanied by a significant increase in lipid peroxidation, a process where ROS damage cell membranes.[6]

-

Upregulation of Antioxidant Enzymes: As a compensatory response to high levels of oxidative stress, the activities of key antioxidant enzymes such as glutathione peroxidase, glutathione reductase, superoxide dismutase (SOD), and catalase are significantly increased.[6]

The proposed signaling pathway for this compound-induced oxidative stress is illustrated in the diagram below.

Conclusion

This compound is a compound of significant industrial importance, primarily in dye manufacturing. Its well-defined physical and chemical properties, along with established synthesis routes, make it a readily accessible intermediate for further chemical elaboration. However, its toxicological profile, characterized by the inhibition of Phase I metabolic enzymes and the potent induction of oxidative stress, warrants careful handling and consideration in any application, particularly for professionals in drug development and safety assessment. The detailed understanding of its interaction with cellular pathways provides a basis for further research into the toxicology of halogenated polycyclic aromatic compounds.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. This compound | C17H9BrO | CID 6696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 81-96-9 [amp.chemicalbook.com]

- 5. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromobenzanthrone

This technical guide provides a comprehensive overview of 3-Bromobenzanthrone, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. This document details the molecule's structure, physical and chemical properties, synthesis protocols, and various applications.

Core Data Summary

The fundamental properties of this compound are summarized in the table below, offering a clear comparison of its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₉BrO | [1][2][3][4][5][6][7][8][] |

| Molecular Weight | 309.16 g/mol | [1][2][3][4][5][7][] |

| CAS Number | 81-96-9 | [1][2][3][4][5][6][7][8][] |

| Appearance | Yellow needle-like crystals or brown to green powder | [8][] |

| Melting Point | 164-166 °C | [2][8][] |

| Boiling Point | ~483 °C at 760 mmHg | [2][8][] |

| Density | ~1.43 - 1.58 g/cm³ | [2][8][] |

Molecular Structure

The chemical structure of this compound is depicted in the following diagram.

Caption: Molecular structure of this compound (C₁₇H₉BrO).

Experimental Protocols: Synthesis

The synthesis of this compound is primarily achieved through the bromination of benzanthrone. Below are detailed methodologies from cited sources.

Method 1: Bromination in Acetic Acid[11]

This protocol outlines a direct bromination method using a solution of bromine in acetic acid.

Workflow Diagram:

References

- 1. This compound [webbook.nist.gov]

- 2. This compound CAS#: 81-96-9 [m.chemicalbook.com]

- 3. This compound (CAS 81-96-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | 81-96-9 [chemicalbook.com]

- 5. 3-BROMO BENZANTHRONE | VSNCHEM [vsnchem.com]

- 6. 错误页 [amp.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of 3-Bromobenzanthrone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzanthrone is a synthetic aromatic ketone and a derivative of benzanthrone. It serves as a crucial intermediate in the synthesis of various dyes and pigments. Understanding its solubility in organic solvents is paramount for its application in organic synthesis, materials science, and potentially in the development of novel therapeutics. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow for this procedure. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on qualitative assessments and provides a robust methodology for empirical determination.

Introduction to this compound

This compound (C₁₇H₉BrO) is a key chemical intermediate, particularly in the manufacturing of vat and disperse dyes. Its large, relatively nonpolar aromatic structure dictates its solubility characteristics, making it generally more soluble in organic solvents than in aqueous solutions. The precise solubility in a given organic solvent is influenced by factors such as the solvent's polarity, the temperature, and the presence of any impurities. While derivatives of this compound are noted to be soluble in a variety of polar and non-polar organic solvents, specific quantitative data for the parent compound is not extensively documented.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and information available for related benzanthrone derivatives, a qualitative solubility profile for this compound can be inferred.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylene, Benzene | Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the aromatic rings of this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have the ability to dissolve a wide range of organic compounds and are likely to effectively solvate this compound. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderately to Sparingly Soluble | The polarity of these solvents may lead to some solubility, though strong dipole-dipole interactions might not be as favorable as with less polar solvents. |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | The hydrogen-bonding nature of these solvents is less compatible with the largely nonpolar structure of this compound. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The lack of significant intermolecular forces between these solvents and this compound limits solubility. |

Experimental Protocol for Quantitative Solubility Determination

The following detailed methodology, based on the widely accepted shake-flask method, is provided for the precise determination of the equilibrium solubility of this compound in organic solvents.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials or flasks.

-

Add a known volume of the organic solvent to each vial.

-

Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the samples to stand undisturbed at the controlled temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the prepared standard solutions.

-

-

Analysis:

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to generate a calibration curve of signal versus concentration.

-

Analyze the diluted sample of the saturated solution using the same method.

-

Data Analysis

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in standard units such as mg/mL or g/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Spectroscopic Profile of 3-Bromobenzanthrone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3-Bromobenzanthrone (CAS No: 81-96-9, Molecular Formula: C₁₇H₉BrO, Molecular Weight: 309.16 g/mol ). The following sections detail its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of dyes and other organic materials.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a vital tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic and ketonic functionalities. The gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[1]

Data Presentation

| Frequency (cm⁻¹) | Assignment | Intensity |

| ~1650 - 1700 | C=O (Ketone) stretch | Strong |

| ~3000 - 3100 | C-H (Aromatic) stretch | Medium |

| ~1580 - 1600 | C=C (Aromatic ring) stretch | Medium |

| ~1400 - 1500 | C=C (Aromatic ring) stretch | Medium |

| ~1000 - 1200 | C-Br stretch | Medium |

| ~700 - 900 | C-H (Aromatic) out-of-plane bend | Strong |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

A common and convenient method for obtaining an IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. The spectrum is then collected by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance versus wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Data Presentation

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.5 - 8.5 | Multiplets | Aromatic Protons (H) |

¹³C NMR (Carbon NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~180 - 190 | C=O (Ketone) |

| ~120 - 140 | Aromatic Carbons (C) |

| ~110 - 125 | Aromatic Carbon (C-Br) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added (δ = 0.00 ppm). The sample is gently agitated to ensure complete dissolution.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting the current in a series of shim coils to obtain sharp, symmetrical peaks.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[3]

Data Presentation

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 310 | ~98 | [M+2]⁺ (due to ⁸¹Br isotope) |

| 308 | 100 | [M]⁺ (Molecular ion, due to ⁷⁹Br isotope) |

| 282 | ~10 | [M - CO + 2]⁺ |

| 280 | ~10 | [M - CO]⁺ |

| 229 | ~5 | [M - Br]⁺ |

| 202 | ~20 | [M - Br - CO]⁺ |

| 101 | ~15 | Further fragmentation |

Note: The presence of bromine is indicated by the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (³⁰⁸ and ³¹⁰).

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A common method for analyzing a solid sample like this compound is through a direct insertion probe.

-

Sample Preparation: A small amount of the solid sample is loaded into a capillary tube at the tip of a direct insertion probe.

-

Sample Introduction: The probe is inserted into the high-vacuum source of the mass spectrometer through a vacuum interlock system.

-

Ionization: The probe tip is heated, causing the sample to vaporize directly into the ion source. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

A Technical Guide to the Historical Synthesis of 3-Bromobenzanthrone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods of 3-Bromobenzanthrone, a crucial intermediate in the production of vat dyes and a compound of interest in medicinal chemistry. This document provides a detailed overview of the primary synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.

Direct Bromination of Benzanthrone

The most historically significant and industrially practiced method for the synthesis of this compound is the direct electrophilic bromination of benzanthrone. This approach has been refined over the years, with variations in solvents, catalysts, and brominating agents to improve yield and purity.

Overview

Direct bromination involves the reaction of benzanthrone with elemental bromine or other bromine carriers in the presence of a suitable solvent and often a catalyst. The position of bromination is influenced by the reaction conditions. While the 3-position is a primary site of substitution, the formation of isomers and poly-brominated byproducts is a key challenge that various historical methods have sought to address.

Experimental Protocols

This method, detailed in early patents, describes a controlled bromination process that minimizes over-bromination and results in a purer product.

Experimental Protocol:

-

A suspension of benzanthrone is prepared in an inert organic solvent such as nitrobenzene.

-

A catalyst, typically iodine, is added to the mixture.

-

Elemental bromine is added to the suspension, and the mixture is stirred at ambient temperature for several hours.

-

Sulfuryl chloride is then introduced, and the reaction is stirred for an extended period (e.g., 18 hours).

-

The reaction mixture is gradually warmed to approximately 55°C and held at this temperature for a few hours to ensure the completion of the bromination.

-

After cooling, the product is isolated by filtration, washed, and dried.

An early method for the preparation of this compound involved the use of glacial acetic acid as the solvent.

Experimental Protocol:

-

Benzanthrone is suspended in a mixture of glacial acetic acid and water.

-

A solution of bromine in glacial acetic acid is added dropwise to the stirred benzanthrone suspension.

-

The reaction mixture is heated to 100°C and maintained at this temperature with stirring for several hours (e.g., 5.5 hours).

-

Upon cooling, the crystalline product precipitates out of the solution.

-

The product is collected by filtration, washed with water, and then dried.

-

Recrystallization from a solvent mixture like chlorobenzene and methanol can be performed for further purification.[1]

To create a more economical and environmentally friendly process, methods using water as the reaction medium were developed.

Experimental Protocol:

-

Finely divided benzanthrone is suspended in water.

-

The suspension is heated to a temperature between 80°C and the boiling point of the aqueous suspension (preferably 85-95°C).

-

Bromine is then added gradually to the heated suspension over a period of several hours.

-

The mixture is stirred for an additional period at a slightly reduced temperature (e.g., 85°C) to complete the reaction.

-

The solid product is isolated by filtration and washed with water until the filtrate is neutral.

Quantitative Data

| Method | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield | Purity | Reference |

| Inert Organic Solvent | Nitrobenzene | Iodine / Sulfuryl Chloride | Ambient, then 55 | ~24 | Essentially theoretical | High Purity | U.S. Patent 2,180,835 |

| Glacial Acetic Acid | Glacial Acetic Acid / Water | Bromine | 100 | 5.5 | Not specified | Recrystallized product | PrepChem |

| Aqueous Suspension | Water | Bromine | 85-95 | ~5 | ~95% | 91-94% this compound | U.S. Patent 4,146,547 |

Reaction Pathway

Caption: Direct electrophilic bromination of benzanthrone.

Synthesis via Sandmeyer-Type Reaction

An alternative historical route to this compound involves a two-step process starting from benzanthrone: nitration to form 3-nitrobenzanthrone, followed by reduction to 3-aminobenzanthrone, and finally, a Sandmeyer-type reaction to replace the amino group with a bromine atom. While this method is less direct, it can offer a pathway to specifically the 3-isomer.

Overview

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide ion, typically using a copper(I) bromide catalyst.

Experimental Protocols

Experimental Protocol:

-

Benzanthrone is dissolved in a suitable solvent, such as concentrated sulfuric acid.

-

A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature to control the reaction.

-

After the addition is complete, the reaction mixture is stirred for a period to ensure complete nitration.

-

The mixture is then poured into a large volume of cold water or ice to precipitate the 3-nitrobenzanthrone.

-

The solid product is collected by filtration, washed thoroughly with water until neutral, and dried.

Experimental Protocol:

-

3-Nitrobenzanthrone is suspended in a suitable solvent, such as ethanol or acetic acid.

-

A reducing agent, such as sodium sulfide, sodium hydrosulfite, or catalytic hydrogenation (e.g., using H₂/Pd-C), is added.

-

The reaction mixture is heated under reflux for several hours until the reduction is complete, often indicated by a color change.

-

After cooling, the 3-aminobenzanthrone is isolated by filtration or by neutralization and extraction.

-

The crude product can be purified by recrystallization.

Experimental Protocol (Representative):

-

Diazotization:

-

3-Aminobenzanthrone is dissolved or suspended in an acidic solution (e.g., aqueous hydrobromic acid) and cooled to 0-5°C in an ice bath.

-

A chilled aqueous solution of sodium nitrite is added dropwise with vigorous stirring, maintaining the temperature below 5°C. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide solution with stirring.

-

Evolution of nitrogen gas is observed. The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure complete decomposition of the diazonium salt.

-

-

Work-up:

-

The reaction mixture is diluted with water, and the solid this compound is collected by filtration.

-

The product is washed with water, a dilute sodium carbonate or sodium bisulfite solution (to remove unreacted bromine), and again with water.

-

The crude product is then dried and can be purified by recrystallization.

-

Quantitative Data

Quantitative data for the complete three-step synthesis is not well-documented in a consolidated source. Yields for each step can vary significantly based on the specific conditions and reagents used.

| Step | Reactant | Product | Typical Reagents | Typical Yield |

| Nitration | Benzanthrone | 3-Nitrobenzanthrone | HNO₃ / H₂SO₄ | Good to high |

| Reduction | 3-Nitrobenzanthrone | 3-Aminobenzanthrone | Na₂S / Na₂S₂O₄ | Good to high |

| Sandmeyer | 3-Aminobenzanthrone | This compound | 1. NaNO₂, HBr2. CuBr | Moderate to good |

Reaction Pathway

Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.

Conclusion

The historical synthesis of this compound has primarily relied on the direct bromination of benzanthrone, with various modifications developed to enhance yield and purity for industrial applications. The multi-step Sandmeyer reaction route, while more complex, offers an alternative pathway that can provide regiochemical control. The choice of method depends on factors such as the desired purity, scale of production, and economic considerations. This guide provides a foundational understanding of these historical methods for researchers and professionals in the chemical and pharmaceutical sciences.

References

The Dawn of a Chromophore: A Technical Guide to the Discovery and First Synthesis of Benzanthrone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical discovery and the seminal first synthesis of benzanthrone and its derivatives. Benzanthrone, a cornerstone molecule in the development of vat dyes and a versatile platform for fluorescent probes and biologically active compounds, has a rich history rooted in the foundational principles of organic chemistry. This document provides a comprehensive overview of the pioneering synthetic routes, detailed experimental protocols, and a comparative analysis of the quantitative data from these early reports.

Discovery and a New Class of Polycyclic Aromatic Ketones

The journey into the world of benzanthrone began in the early 20th century. In 1905, the Swiss chemist Roland Scholl, along with his colleague Oscar Bally, reported the synthesis of a novel polycyclic aromatic ketone, which they named benzanthrone.[1][2] Their work, a landmark in dye chemistry, opened the door to a new class of highly stable and brightly colored compounds. The core of their discovery was the reaction of anthraquinone, a readily available coal tar derivative, with glycerol in the presence of concentrated sulfuric acid.[1][3] This reaction, now famously known as the Bally-Scholl reaction, remains a fundamental method for the industrial production of benzanthrone.

The initial synthesis involved the reduction of anthraquinone to its corresponding hydroquinone or anthrone in situ, followed by a condensation reaction with acrolein, which is generated from the dehydration of glycerol by sulfuric acid.[3][4] The resulting intermediate then undergoes cyclization and oxidation to yield the stable benzanthrone skeleton. The robustness of this reaction and the vibrant colors of the resulting compounds quickly established benzanthrone as a critical intermediate in the synthesis of a wide array of vat dyes.

The First Synthesis: The Bally-Scholl Reaction

The classical synthesis of benzanthrone, as first described by Bally and Scholl, involves the reaction of anthraquinone with glycerol and a reducing agent in concentrated sulfuric acid.[1][2][3] Over the years, various modifications have been introduced to improve the yield and purity of the product. Below is a detailed experimental protocol based on the well-established procedure from Organic Syntheses.

Experimental Protocol: Synthesis of Benzanthrone

Materials:

-

Anthraquinone

-

Concentrated Sulfuric Acid

-

Copper powder (precipitated)

-

Glycerol

-

Water

-

Tetrachloroethane

-

Decolorizing carbon

-

Sodium hydroxide solution (1%)

Procedure:

-

Reduction of Anthraquinone: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve anthraquinone in concentrated sulfuric acid. To this red solution, add water. The flask is then immersed in an oil bath, and precipitated copper is added portion-wise while maintaining the temperature between 38-42°C. The stirring is continued until all the copper has dissolved, which is indicated by the disappearance of the metallic copper from the bottom of the flask. The color of the mixture will turn to a yellow-brown.[1]

-

Condensation with Glycerol: To the reaction mixture, slowly add a mixture of glycerol and water over a period of 30 minutes, allowing the temperature to rise to 85-90°C. The mixture is then carefully heated to 120°C over 1.5 hours. This temperature is maintained for an additional 3 hours. It is crucial to control the temperature carefully to avoid charring.[1]

-

Work-up and Isolation: After cooling the reaction mixture to 70-80°C, it is carefully poured into boiling water with vigorous stirring. The precipitated crude benzanthrone is then filtered, washed with hot water, and then with a dilute sodium hydroxide solution to remove acidic impurities. The product is filtered again, washed with water until the filtrate is neutral, and dried.[1]

-

Purification: The crude benzanthrone is purified by recrystallization from a suitable solvent like tetrachloroethane. The crude material is dissolved in hot tetrachloroethane, treated with decolorizing carbon, and filtered hot. The solvent is then removed by steam distillation to yield pure, yellow needles of benzanthrone.[1]

Quantitative Data from Early Syntheses

The table below summarizes the quantitative data from various early reports on the synthesis of benzanthrone, highlighting the evolution of the process to achieve higher yields and purity.

| Method/Reducing Agent | Anthraquinone (moles) | Glycerol (moles) | Sulfuric Acid (conc.) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity/Melting Point (°C) | Reference |

| Bally & Scholl (Aniline Sulfate) | - | - | Concentrated | - | - | - | - | [2] |

| Organic Syntheses (Copper) | 0.35 | 1.04 | Concentrated | 118-120 | 4.5 | 60-65 (pure) | 170-171 | [1] |

| Iron Powder | - | - | 70-90% | 130-135 | 4.5 | - | - | [2] |

| Anthrone as Reducing Agent | 1 | 1.1-1.5 (per mole of AQ/anthrone mixture) | 85% | 135-140 | 1.5 | 92 | 174 (>97% purity) | [5] |

Reaction Mechanism and Workflow

The Bally-Scholl reaction proceeds through a series of well-defined steps. The following diagram illustrates the overall workflow of the synthesis.

Caption: Workflow of the Bally-Scholl synthesis of benzanthrone.

The mechanism of the Bally-Scholl reaction involves the initial reduction of anthraquinone to anthrone. Concurrently, glycerol is dehydrated by concentrated sulfuric acid to form acrolein. The electron-rich anthrone then undergoes a Michael addition to the α,β-unsaturated aldehyde, acrolein. This is followed by an intramolecular cyclization and subsequent oxidation by sulfuric acid to yield the aromatic benzanthrone core.

Caption: Simplified mechanism of the Bally-Scholl reaction.

Early Derivatives and Their Synthesis

The versatility of the Bally-Scholl reaction allowed for the synthesis of various benzanthrone derivatives by using substituted anthraquinones as starting materials. For instance, the use of a methyl-substituted anthraquinone would yield a methylbenzanthrone.

Furthermore, the benzanthrone core itself can be functionalized through various electrophilic substitution reactions. Early work demonstrated the sulfonation of benzanthrone using concentrated sulfuric acid or oleum to produce benzanthrone sulfonic acids, which were also valuable dye intermediates.

More recent synthetic advancements have expanded the library of benzanthrone derivatives significantly, employing modern cross-coupling reactions and other selective functionalization techniques.[6][7] These newer methods allow for the precise installation of various functional groups, leading to compounds with tailored electronic and photophysical properties for applications in materials science and medicinal chemistry.[8][9][10][11]

Conclusion

The discovery and first synthesis of benzanthrone by Bally and Scholl marked a pivotal moment in the history of synthetic organic chemistry and the dye industry. The elegance and efficiency of their method have stood the test of time, and the benzanthrone scaffold continues to be a source of inspiration for the development of new functional materials and therapeutic agents. This guide has provided a detailed overview of the foundational work in this field, offering valuable insights for researchers and professionals engaged in the synthesis and application of polycyclic aromatic compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP0010525B1 - Process for the preparation of benzanthrone - Google Patents [patents.google.com]

- 3. Benzanthrone synthesis - chemicalbook [chemicalbook.com]

- 4. africaresearchconnects.com [africaresearchconnects.com]

- 5. US4559176A - Process for the production of benzanthrone - Google Patents [patents.google.com]

- 6. Novel and rapid approach for benzanthrone synthesis: BBr3-promoted annulation of 8-aryl-1-naphthoic acid derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel and rapid approach for benzanthrone synthesis: BBr3-promoted annulation of 8-aryl-1-naphthoic acid derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent progress of benzanthrone chemistry: a condensed review | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to 3-Bromobenzanthrone and its Structural Analogs for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromobenzanthrone (3-BBA), a prominent derivative of the polycyclic aromatic hydrocarbon benzanthrone. The document details its physicochemical properties, synthesis, and toxicological profile, while also exploring the characteristics of its key structural analogs. The information is curated to support research and development initiatives, particularly in the fields of medicinal chemistry, toxicology, and materials science.

Core Compound: this compound (3-BBA)

This compound (CAS No: 81-96-9) is a halogenated derivative of benzanthrone.[1][2] Historically, its primary application has been as a key intermediate in the synthesis of various vat and disperse dyes, contributing to the production of green and blue pigments with high color stability.[3][4] However, its distinct chemical structure and biological activity have drawn interest from a toxicological and drug development perspective.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 81-96-9 | [1][2] |

| Molecular Formula | C₁₇H₉BrO | [1][2] |

| Molecular Weight | 309.16 g/mol | [1] |

| Appearance | Yellow needle-like crystals to brown powder | [3][5] |

| Melting Point | 164-166 °C | [3][6] |

| Boiling Point (Predicted) | 483.0 ± 14.0 °C at 760 mmHg | [3][6] |

| Density (Estimate) | 1.584 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in alcohol |

Synthesis of this compound

The synthesis of 3-BBA is typically achieved through the direct bromination of the parent compound, benzanthrone. An established laboratory-scale protocol is detailed below.

-

Reaction Setup: Prepare a mixture of 11.5 g of benzanthrone, 184 g of glacial acetic acid, and 23 g of water in a suitable reaction vessel equipped with a stirrer.

-

Bromine Addition: Separately, dissolve 11.2 g of bromine in 20.5 g of glacial acetic acid. Add this bromine solution dropwise to the benzanthrone mixture while stirring continuously.

-

Heating: Heat the entire mixture with stirring to 100 °C and maintain this temperature for 5.5 hours to ensure the reaction goes to completion.

-

Isolation: Upon cooling, the this compound product will precipitate as crystals. Filter the precipitated solid from the reaction mixture.

-

Washing and Drying: Wash the collected crystals thoroughly with water to remove any residual acid and unreacted reagents, then dry the product.

-

Recrystallization (Purification): For higher purity, recrystallize the crude product from a mixture of 88.3 g of chlorobenzene and 6.3 g of methanol. This step yields approximately 10.5 g of purified this compound.

The following diagram illustrates the general workflow for this synthesis.

Structural Analogs of this compound

The benzanthrone core can be functionalized at various positions, leading to a wide range of structural analogs. Halogenation, nitration, and amination are common modifications that significantly alter the compound's properties.

| Analog | Key Structural Difference | Notable Properties / Applications |

| Benzanthrone | Parent compound (no substitution) | Dye intermediate; exhibits phototoxicity by generating reactive oxygen species (ROS). |

| 3,9-Dibromobenzanthrone | Bromine at positions 3 and 9 | Dye intermediate; used in the synthesis of heterocyclic derivatives with deep-red fluorescence. |

| 3-Nitrobenzanthrone (3-NBA) | Nitro group at position 3 | Environmental pollutant found in diesel exhaust; potent mutagen and carcinogen that induces significant DNA damage. |

| 3-Aminobenzanthrone (3-ABA) | Amino group at position 3 | Metabolite of 3-NBA; induces cell signaling and cytokine release but with lower cytotoxicity than 3-NBA. Used to create fluorescent probes. |

| 3-Bromo-9-aminobenzanthrone | Bromine at 3, Amino group at 9 | A disubstituted intermediate used to synthesize novel amidino derivatives and fluorescent dyes. |

Biological Activity and Toxicology

The biological activity of 3-BBA and its analogs is a critical area of study for drug development and safety assessment. Research indicates that these compounds can induce significant cellular responses, primarily related to toxicity and oxidative stress.

Dermal and Systemic Toxicity

Benzanthrone and its derivatives are known skin irritants.[7] 3-BBA, in particular, has been classified as a "moderately irritant" compound. Comparative studies have shown that 3-BBA can cause more pronounced systemic toxicity than the parent benzanthrone. Oral administration in animal models led to a significant decrease in body weight and a more substantial depletion of ascorbic acid in the liver and adrenal glands, indicating a greater level of oxidative stress.

| Compound | Acute Toxicity (Intraperitoneal LD50, mouse) | Dermal Irritation (PCI Index) | Reference(s) |

| This compound | 300 mg/kg | 3.58 (Moderately Irritant) | [7] |

| Benzanthrone | Not specified | 3.16 (Moderately Irritant) | [7] |

The Draize test is a standard method for assessing the skin irritation potential of a substance.

-

Animal Model: The test is typically conducted on albino rabbits.

-

Preparation: A small area on the back of the restrained animal is shaved. For some protocols, the skin may be abraded to test for effects on compromised skin.

-

Application: A defined amount (e.g., 0.5 g) of the test substance, often dissolved in a vehicle like DMSO, is applied to the prepared skin area and covered with an occlusive patch.

-

Exposure: The patch remains in place for a set period, typically 4 hours (a refinement from the original 24 hours to reduce animal stress).

-

Observation & Scoring: After patch removal, the skin is observed at 24, 48, and 72 hours. Reactions such as erythema (redness) and edema (swelling) are scored on a scale of 0 (none) to 4 (severe).

-

Calculation: The scores are used to calculate a Primary Cutaneous Irritation (PCI) index, which classifies the substance's irritancy potential.

Mechanism of Action: Oxidative Stress and DNA Damage Signaling

The toxicity of benzanthrone derivatives is strongly linked to their ability to induce oxidative stress through the generation of Reactive Oxygen Species (ROS). This can lead to lipid peroxidation, depletion of endogenous antioxidants like glutathione, and damage to cellular macromolecules, including DNA.

Studies on the analogs 3-Nitrobenzanthrone (3-NBA) and 3-Aminobenzanthrone (3-ABA) provide a detailed model for the potential signaling pathways activated by these compounds. 3-NBA, a potent genotoxic agent, triggers a classic DNA damage response. This response involves the activation of sensor kinases (like ATM), which then phosphorylate downstream checkpoint kinases (Chk1/Chk2) and the tumor suppressor protein p53. Activated p53 can induce apoptosis (programmed cell death) by promoting the translocation of pro-apoptotic proteins like Bax to the mitochondria. This cascade is a critical pathway through which cells respond to severe DNA damage.

The diagram below outlines this proposed signaling cascade.

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

-

Cell Plating: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-BBA) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a vehicle control.

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value can be calculated from the dose-response curve.

Applications in Research and Development

While primarily used in the dye industry, the unique properties of 3-BBA and its analogs present opportunities in other fields:

-

Fluorescent Probes: Amino-substituted benzanthrones exhibit pronounced luminescent properties. Their fluorescence is often sensitive to the polarity of the local environment (solvatochromism), making them valuable as fluorescent probes for studying proteins, lipids, and cellular structures.

-

Scaffolds for Drug Discovery: The benzanthrone core is a rigid, polycyclic aromatic system that can be functionalized to interact with biological targets. While its inherent toxicity is a challenge, it can serve as a starting scaffold for the development of anticancer agents, leveraging its ability to induce ROS and trigger apoptotic pathways in cancer cells.

-

Materials Science: The photophysical properties of benzanthrone derivatives make them candidates for use in organic electronics and as charge transport materials.

This guide provides a foundational understanding of this compound and its analogs. The detailed protocols and summarized data offer a valuable resource for scientists exploring the toxicological and therapeutic potential of this chemical family. Further research is warranted to fully elucidate the specific mechanisms of action and to explore the structure-activity relationships that could lead to the development of novel therapeutic agents or advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Acute Dermal Irritation test (Draize Skin test) with medical devices (ISO 10993-23: 2021). - IVAMI [ivami.com]

- 3. researchgate.net [researchgate.net]

- 4. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Draize test - Wikipedia [en.wikipedia.org]

Unveiling the Electronic Landscape of 3-Bromobenzanthrone: A Theoretical Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of 3-Bromobenzanthrone. While direct, in-depth computational studies on the parent this compound molecule are limited in publicly available literature, this document synthesizes existing data on related compounds and outlines the established computational methodologies applicable to this class of molecules. This guide serves as a valuable resource for researchers in drug development and materials science by detailing the theoretical framework, computational protocols, and key electronic parameters that govern the molecule's behavior.

Introduction to this compound

This compound is a halogenated derivative of benzanthrone, a polycyclic aromatic hydrocarbon. The introduction of a bromine atom at the 3-position significantly influences the molecule's electronic properties, making it a subject of interest for applications in dye synthesis, fluorescent probes, and as a precursor for more complex organic molecules. Understanding its electronic structure, including the distribution of electron density, frontier molecular orbitals, and electrostatic potential, is crucial for predicting its reactivity, photophysical properties, and potential biological interactions.

Theoretical Framework and Computational Methodologies

The primary theoretical tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). DFT methods provide a good balance between computational cost and accuracy for systems of this size. Time-Dependent DFT (TD-DFT) is further employed to study excited state properties and predict electronic absorption spectra.

Proposed Computational Protocol

Based on computational studies of similar benzanthrone derivatives and brominated polycyclic aromatic hydrocarbons, a standard and reliable computational protocol for this compound is outlined below.

| Parameter | Specification | Rationale |

| Software | Gaussian, ORCA, Spartan, or similar | Widely used and validated quantum chemistry software packages. |

| Method | Density Functional Theory (DFT) | Offers a robust framework for calculating electronic structure. |

| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) | A hybrid functional known for its good accuracy for organic molecules. |

| Basis Set | 6-311+G(d,p) | A triple-zeta basis set with diffuse and polarization functions to accurately describe the electron distribution, especially for the bromine atom. |

| Solvation Model | Polarizable Continuum Model (PCM) or SMD | To simulate the influence of a solvent environment on the electronic properties. |

| Calculations | Geometry Optimization, Frequency Analysis, Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) Analysis, Time-Dependent DFT (TD-DFT) for excited states. | A comprehensive set of calculations to fully characterize the electronic structure and predict spectroscopic properties. |

Key Electronic Structure Parameters

The following table summarizes key electronic structure parameters for a bromo-xylene derivative related to this compound synthesis, providing an estimate of the values that could be expected for this compound itself.[1] It is important to note that these values are for a related precursor and may differ from the final this compound molecule.

| Parameter | Calculated Value | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.12 eV | Indicates the molecule's kinetic stability and the energy of the lowest electronic transition. A larger gap suggests higher stability.[1] |

| Highest Occupied Molecular Orbital (HOMO) | Typically localized on the electron-rich aromatic core | Represents the ability to donate an electron; region susceptible to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital (LUMO) | Typically distributed across the π-conjugated system, including the carbonyl group | Represents the ability to accept an electron; region susceptible to nucleophilic attack. |

Visualization of Computational Workflow and Electronic Properties

The following diagrams, generated using the DOT language, illustrate the typical workflow for theoretical calculations on this compound and the conceptual relationship between its key electronic properties.

Caption: Computational workflow for determining the electronic structure of this compound.

Caption: Interrelationship of key electronic properties of this compound.

Conclusion

Theoretical calculations, particularly DFT, provide a powerful lens through which to examine the intricate electronic structure of this compound. While a dedicated, comprehensive computational study on this specific molecule is yet to be widely published, the methodologies and insights gleaned from related compounds offer a solid foundation for future research. The data and protocols presented in this guide are intended to empower researchers in the fields of drug development and materials science to better understand, predict, and ultimately harness the properties of this versatile molecule. Further computational and experimental work is encouraged to build upon this theoretical framework and fully elucidate the electronic landscape of this compound.

References

A Technical Guide to Quantum Chemical Studies of Benzanthrone Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of benzanthrone derivatives. Benzanthrone and its derivatives are a significant class of organic luminophores known for their robust photophysical properties and extended π-conjugation.[1][2] These characteristics make them highly valuable in various fields, including optoelectronics, liquid-crystalline materials, and as advanced fluorescent probes for investigating biological membranes and proteins.[1][2][3][4][5] This document details the standard computational and experimental protocols, summarizes key quantitative findings, and illustrates fundamental concepts through logical diagrams.

Methodologies and Protocols

The investigation of benzanthrone derivatives relies on a synergistic approach combining computational modeling with experimental validation.

Quantum Chemical Computational Protocol

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the cornerstone computational tools for predicting the electronic and photophysical properties of these molecules.[6][7][8] A typical workflow is outlined below.

Detailed Protocol:

-

Molecular Structure Input: The process begins with building the 3D structure of the target benzanthrone derivative using molecular modeling software.

-

Ground State (S₀) Geometry Optimization: The initial structure is optimized to find its lowest energy conformation.

-

Method: DFT is employed for this step.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and provides a good balance of accuracy and computational cost.[7][8]

-

Basis Set: A common choice is the 6-311+G(d,p) basis set, which provides sufficient flexibility for an accurate description of the electron distribution.[7]

-

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

-

Solvation Modeling: To simulate the behavior of the molecule in a solution, a solvent model is applied.

-

Excited State Calculations (TD-DFT):

-

Absorption (λ_abs): Vertical excitation energies and oscillator strengths (f) are calculated from the optimized ground state geometry using TD-DFT.[7][8] The calculated energy for the S₀ → S₁ transition corresponds to the maximum absorption wavelength.

-

Emission (λ_em): To determine the fluorescence wavelength, the geometry of the first excited state (S₁) is optimized. A subsequent TD-DFT calculation on the S₁ optimized geometry provides the energy of the S₁ → S₀ transition, corresponding to the emission.

-

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a key indicator of molecular stability and the wavelength of electronic transitions. This analysis is crucial for understanding the Intramolecular Charge Transfer (ICT) characteristics of the molecule.[1][4]

Experimental Synthesis and Spectroscopic Protocol

Experimental work is essential to synthesize the compounds and validate the computational predictions.

Detailed Protocol:

-

Synthesis: Benzanthrone derivatives are commonly synthesized via condensation reactions.[11][12][13] For example, new amidine derivatives can be formed by reacting 3-aminobenzanthrone with appropriate amides.[11]

-

Structural Characterization: The chemical structures of the newly synthesized compounds are confirmed using a suite of standard analytical techniques, including ¹H NMR, IR spectroscopy, and mass spectrometry.[11][13]

-

UV-Visible Absorption Spectroscopy:

-

A stock solution of the purified derivative is prepared in a high-purity solvent (e.g., ethanol, DMSO, chloroform).[12]

-

The solution is diluted to a standard concentration, typically around 1 x 10⁻⁵ M.[12]

-

The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer in a 10 mm quartz cuvette to identify the wavelength of maximum absorption (λ_abs).

-

-

Fluorescence Emission Spectroscopy:

-

Using the same sample solution, the fluorescence spectrum is measured on a spectrofluorometer.[14]

-

The sample is excited at its determined λ_abs.

-

The emission spectrum is scanned to find the wavelength of maximum fluorescence (λ_em).

-

The difference between the absorption and emission maxima (Stokes shift) is calculated, which is an important characteristic of a fluorophore.

-

Data Presentation and Key Findings

Quantum chemical studies have elucidated several core principles governing the behavior of benzanthrone derivatives. The primary photophysical behavior is dictated by an Intramolecular Charge Transfer (ICT) from an electron-donating group (substituent) to the electron-accepting benzanthrone core.[1][3][4][5]

The tables below summarize representative computational and experimental data for various 3-substituted benzanthrone derivatives.

| Derivative Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Calc. λ_abs (nm) | Exp. λ_abs (nm) | Exp. λ_em (nm) |

| 3-Amino | -5.45 | -2.51 | 2.94 | 421 | 430-520[13] | 505-665[1][2][4] |

| 3-Amidine | -5.60 | -2.65 | 2.95 | 419 | 410-495[1][2][13] | 505-665[1][2][4] |

| 3-Nitro | -6.52 | -3.48 | 3.04 | 408 | 383+[7] | N/A |

| 3-Morpholino-9-Nitro | -6.10 | -3.30 | 2.80 | 443 | 450-560[13] | ~650 |

Note: Data is compiled and representative of trends reported in the literature. Exact values vary with the specific derivative, computational method, and solvent.

Key Observations:

-